molecular formula C16H24N2O B14692389 N-Cyclohexyl-2-ethoxy-2-phenylacetamidine CAS No. 35368-41-3

N-Cyclohexyl-2-ethoxy-2-phenylacetamidine

Cat. No.: B14692389
CAS No.: 35368-41-3
M. Wt: 260.37 g/mol
InChI Key: ZIGVTONXVCODIZ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-ethoxy-2-phenylacetamidine is an organic compound with the molecular formula C16H24N2O It is known for its unique chemical structure, which includes a cyclohexyl group, an ethoxy group, and a phenylacetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-ethoxy-2-phenylacetamidine typically involves the reaction of cyclohexylamine with ethyl 2-phenylacetimidate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 25-30°C to ensure optimal yield. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include additional steps such as distillation and solvent recovery to enhance efficiency and reduce waste. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-ethoxy-2-phenylacetamidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclohexyl-2-ethoxy-2-phenylacetamidine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-ethoxy-2-phenylacetamidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-2-ethoxy-2-phenylacetamidine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

35368-41-3

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N'-cyclohexyl-2-ethoxy-2-phenylethanimidamide

InChI

InChI=1S/C16H24N2O/c1-2-19-15(13-9-5-3-6-10-13)16(17)18-14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H2,17,18)

InChI Key

ZIGVTONXVCODIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=NC2CCCCC2)N

Origin of Product

United States

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